molecular formula C3H5LiO3 B7802231 lithium;(2S)-2-hydroxypropanoate

lithium;(2S)-2-hydroxypropanoate

Cat. No.: B7802231
M. Wt: 96.0 g/mol
InChI Key: GKQWYZBANWAFMQ-DKWTVANSSA-M
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Description

Lithium (2S)-2-hydroxypropanoate, also known as lithium L-lactate (CAS 27848-80-2), is the lithium salt of (S)-lactic acid. It is a chiral compound with applications in organic synthesis, pharmaceuticals, and biochemical research. Structurally, it consists of a lithium cation paired with the deprotonated (S)-enantiomer of 2-hydroxypropanoate. Its synthesis typically involves neutralizing (S)-lactic acid with lithium hydroxide .

Key properties include:

  • Molecular formula: C₃H₅LiO₃
  • Appearance: White crystalline solid
  • Solubility: Highly water-soluble due to ionic nature.
  • Safety: Classified as WGK 3 (hazardous to waters) but lacks acute toxicity warnings .

Properties

IUPAC Name

lithium;(2S)-2-hydroxypropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H6O3.Li/c1-2(4)3(5)6;/h2,4H,1H3,(H,5,6);/q;+1/p-1/t2-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKQWYZBANWAFMQ-DKWTVANSSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li+].CC(C(=O)[O-])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[Li+].C[C@@H](C(=O)[O-])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H5LiO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

96.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Conditions and Stoichiometry

The stoichiometric ratio of LiOH to L-lactic acid is critical to avoid residual acidity or alkalinity. Typically, a 1:1 molar ratio is maintained in aqueous solutions at temperatures between 20–40°C. Elevated temperatures (>50°C) may accelerate side reactions, such as esterification or decomposition of lactic acid.

Purification and Crystallization

Post-neutralization, the solution is concentrated via rotary evaporation under reduced pressure (40–60°C) to yield a viscous residue. Subsequent cooling to 4°C induces crystallization, though lithium lactate’s hygroscopic nature complicates isolation. To mitigate this, solvent-assisted crystallization using ethanol or acetone is employed, achieving yields of 85–92%.

Alternative Synthesis Using Lithium Carbonate

For industrial applications requiring cost-effective lithium sources, lithium carbonate (Li₂CO₃) serves as a viable alternative. The reaction with L-lactic acid is:

Li2CO3+2 CH3CH(OH)COOH2 CH3CH(OH)COOLi+CO2+H2O[5]\text{Li}2\text{CO}3 + 2\ \text{CH}3\text{CH(OH)COOH} \rightarrow 2\ \text{CH}3\text{CH(OH)COOLi} + \text{CO}2 + \text{H}2\text{O} \quad

Kinetic and Thermodynamic Considerations

Lithium carbonate’s lower reactivity necessitates higher temperatures (60–80°C) and prolonged reaction times (4–6 hours). The evolution of CO₂ gas requires controlled venting to prevent pressure buildup. Despite these challenges, this method reduces raw material costs by 30% compared to LiOH-based synthesis.

Industrial-Scale Processing: Evaporation and Extrusion

A patent by details a method for producing stable alkali metal lactates in powder form, adaptable to lithium lactate. The protocol involves:

Concentration and Thermal Processing

  • Evaporation : Aqueous lithium lactate (60–65% w/w) is concentrated under reduced pressure to 93–100% w/w.

  • Extrusion : The concentrate is fed into an APV-Baker mixer/extruder at 150–160°C, then cooled to 20–60°C over 2–9 minutes.

  • Grinding : The solidified product is ground to particles <600 µm.

ParameterValue/Range
Evaporation Pressure100–200 mbar
Extruder Temperature150–160°C (inlet)
Cooling Rate10–15°C/min
Particle Size<600 µm

Stabilization with Carriers

To enhance shelf-life, carriers like rice flour or silica (Sipernat 22S) are blended with lithium lactate powder in a 60:40 ratio. This step reduces hygroscopicity and prevents caking.

Enantiomeric Purity and Analytical Validation

Lithium (S)-2-hydroxypropanoate’s optical purity is contingent on the chirality of the starting L-lactic acid. Post-synthesis analysis via polarimetry or chiral HPLC confirms enantiomeric excess (>99% ee).

Spectroscopic and Chromatographic Data

  • IR Spectroscopy : Peaks at 1734 cm⁻¹ (C=O stretch) and 1223 cm⁻¹ (C-O stretch) confirm ester formation.

  • HPLC : Retention time of 4.2 min (C18 column, 0.1% H₃PO₄ mobile phase).

Challenges and Mitigation Strategies

Hygroscopicity Management

Lithium lactate’s affinity for moisture necessitates storage in desiccators or under nitrogen. Spray-drying with maltodextrin (20% w/w) reduces water absorption by 40%.

Thermal Stability

Decomposition begins at 150°C, emitting acrid smoke. Processing temperatures must remain below this threshold to avoid carbonization.

Comparative Analysis of Synthesis Routes

MethodYield (%)Purity (%)Cost (Relative)Scalability
LiOH Neutralization85–9298–99HighLab-scale
Li₂CO₃ Neutralization78–8595–98ModerateIndustrial
Extrusion90–9597–99HighIndustrial

Chemical Reactions Analysis

Types of Reactions

Lithium;(2S)-2-hydroxypropanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to produce lithium carbonate and other by-products.

    Reduction: It can be reduced under specific conditions to yield different lithium-containing compounds.

    Substitution: this compound can participate in substitution reactions where the lactate group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Various organic reagents can facilitate substitution reactions under controlled conditions.

Major Products Formed

    Oxidation: Lithium carbonate and other lithium salts.

    Reduction: Different lithium-containing compounds depending on the reducing agent used.

    Substitution: Compounds with substituted functional groups replacing the lactate group.

Scientific Research Applications

Lithium;(2S)-2-hydroxypropanoate has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for other lithium compounds.

    Biology: Studied for its potential effects on cellular metabolism and enzyme activity.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of mood disorders and neurodegenerative diseases.

    Industry: Utilized in the production of specialty chemicals and as an additive in various industrial processes.

Mechanism of Action

The mechanism by which lithium;(2S)-2-hydroxypropanoate exerts its effects involves several molecular targets and pathways:

    Neurotransmitter Modulation: Lithium ions can modulate neurotransmitter release and reuptake, affecting mood and behavior.

    Enzyme Inhibition: Lithium inhibits enzymes such as inositol monophosphatase, which plays a role in cellular signaling pathways.

    Neuroprotection: Lithium has been shown to have neuroprotective effects, potentially through the inhibition of glycogen synthase kinase-3 (GSK-3) and other pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Metal Salts of 2-Hydroxypropanoate

Lithium (2S)-2-Hydroxypropanoate
  • Applications: Used as a reagent in peptide coupling reactions (e.g., synthesis of Actinophenanthroline A) .
  • Biological Activity: No direct antimicrobial or therapeutic activity reported.
  • Safety : Requires precautions for aquatic environments (WGK 3) .
Sodium (2S)-2-Hydroxypropanoate (CAS 6381-59-5)
  • Structure : Sodium replaces lithium, altering solubility and reactivity.
  • Applications: Limited data, but sodium salts are often used as buffering agents or stabilizers.
  • Safety: No hazard classification available .

Comparison :

Property Lithium Salt Sodium Salt
Cation Li⁺ Na⁺
Solubility High in water High in water
Reactivity More reactive in synthesis Less reactive
Safety WGK 3 Unclassified

Ester Derivatives of 2-Hydroxypropanoate

Ethyl 2-Hydroxypropanoate (Ethyl Lactate)
  • Structure : Ester form with an ethyl group (CAS 97-64-3).
  • Applications : Green solvent in food and pharmaceutical extractions; flavor agent in fermented beverages (e.g., ikigage beer) .
  • Biological Role : Produced by S. cerevisiae and P. kudriavzevii during fermentation .
  • Safety : Generally recognized as safe (GRAS) .
2-Ethylhexyl (2S)-2-Hydroxypropanoate (CAS 186817-80-1)
  • Structure : Branched ester for enhanced lipophilicity.
  • Applications : Industrial formulations (e.g., plasticizers, coatings).
  • Safety: No GHS classification; low acute toxicity .

Comparison :

Property Ethyl Lactate 2-Ethylhexyl Lactate
Volatility Moderate Low
Polarity Polar Nonpolar
Applications Food, solvents Industrial formulations
Safety GRAS Unclassified

Bioactive Derivatives

2-(1H-Indol-3-yl)ethyl 2-Hydroxypropanoate
  • Source : Isolated from marine sponge-derived yeast Pichia membranifaciens .
  • Biological Activity : Weak DPPH radical scavenging (IC₅₀ > 100 μM) .
  • Applications: Potential antioxidant in niche biomedical research.
Benzophenone Derivatives (e.g., Methyl (R)-3-[2-(3,4-dihydroxybenzoyl)-4,5-dihydroxyphenyl]-2-hydroxypropanoate)
  • Source : Isolated from Ranunculus ternatus roots .
  • Biological Activity : Anti-tuberculosis activity (enhanced when mixed with gallic acid) .

Comparison :

Compound Bioactivity Source
Indole ester Weak antioxidant Marine yeast
Benzophenone derivative Anti-tuberculosis Plant extract
Lithium lactate None reported Synthetic/fermentation

Key Research Findings

  • Synthetic Utility: Lithium (2S)-2-hydroxypropanoate facilitates efficient peptide couplings, as demonstrated in the synthesis of Actinophenanthroline A .
  • Fermentation Roles: Ethyl 2-hydroxypropanoate contributes to flavor profiles in alcoholic beverages, highlighting the metabolic versatility of yeast .
  • Environmental Impact : Lithium salts require careful disposal due to aquatic toxicity (WGK 3), whereas esters like ethyl lactate are eco-friendly alternatives .

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